n-Boc-cephalexin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

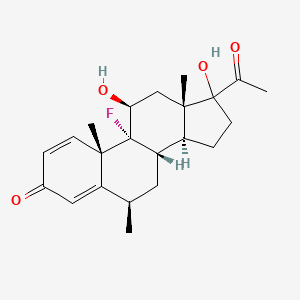

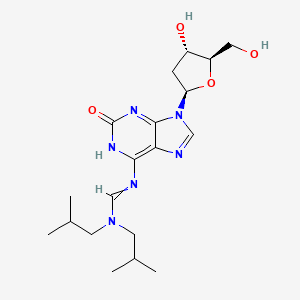

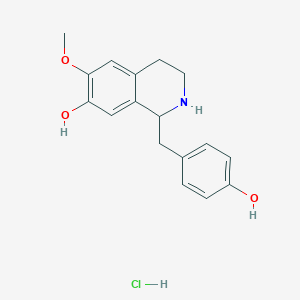

N-Boc-cephalexin is a biochemical used for proteomics research . It has a molecular formula of C21H25N3O6S and a molecular weight of 447.5 .

Synthesis Analysis

A series of cephalexin derivatives was prepared, equipped with chemical tethers suitable for the site-selective conjugation of antibiotics to functionalised surfaces . The tethers were positioned remotely from the β-lactam ring to ensure minimal effect to the antibiotic’s pharmacophore .Molecular Structure Analysis

Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the CPX, acidic guest molecules and water molecules play a crucial role in the packing motifs of crystal stabilization .Chemical Reactions Analysis

The activity of the modified antibiotics was evaluated for binding to the therapeutic target, the penicillin-binding proteins, and shown to maintain binding interactions . In addition, the deactivation of the modified drugs by four β-lactamases (TEM-1, CTX-M-15, AmpC, NDM-1) was investigated and the effect of the tethers on the catalytic efficiencies determined .Physical And Chemical Properties Analysis

Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA), which were obtained and thoroughly explored by various analytical techniques, were found to be crystallized invariably in hydrated forms . All the salts exhibit higher solubility compared with the parent drug .科学的研究の応用

Biochemistry

Field

Biochemistry

Results

The modified drugs maintain binding interactions with therapeutic targets and are evaluated against β-lactamases like TEM-1, CTX-M-15, AmpC, and NDM-1. The structural modifications’ impact on antimicrobial activity is also assessed .

Pharmacology

Field

Pharmacology

Results

The studies provide insights into dosing regimens that achieve desired therapeutic outcomes against pathogens like methicillin-susceptible Staphylococcus aureus (MSSA) .

Environmental Science

Field

Environmental Science

Results

Findings suggest that cephalexin-DOM interactions are most strongly controlled by pH, influencing adsorptive treatment and fate in wastewater streams .

Materials Science

Field

Materials Science

Results

The successful attachment of tethers to the antibiotic allows for its immobilization on sensor surfaces, facilitating selective and sensitive detection of analytes .

Analytical Chemistry

Field

Analytical Chemistry

Results

The developed methods are sensitive, reliable, and selective, suitable for quality control laboratories .

Medicinal Chemistry

Field

Medicinal Chemistry

Results

The miniaturization allows for an efficient exploration of chemical space with less starting material and reduced waste, contributing to greener chemistry practices .

This analysis provides a detailed overview of the diverse applications of n-Boc-cephalexin across various scientific disciplines, highlighting its significance in research and development. Each application is explored in its respective field with a focus on the methods and outcomes of the studies conducted.

Surface Functionalization

Field

Materials Chemistry

Results

The activity of these modified antibiotics is evaluated for binding to penicillin-binding proteins, and their interaction with various β-lactamases is investigated to determine the impact of the tethers on catalytic efficiencies .

Drug Design and Discovery

Results

Investigations into the structure-activity relationships (SAR) of antibiotic analogues like “n-Boc-cephalexin” could reveal valuable information for developing novel antibiotics .

Proteomics Research

Results

The use of “n-Boc-cephalexin” in proteomics helps in understanding the complex interactions and functions of proteins within biological systems .

Safety And Hazards

Cephalexin may cause skin irritation, an allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Cephalosporins, including cephalexin, are key lead generation beta-lactam antibiotics to overcome the increasing antimicrobial resistances in clinical applications . Current strategies include developing molecular assays to predict resistance, repurposing antibiotics, and discovering novel antimicrobial agents . Efforts to develop a vaccine for N. gonorrhoeae have been reignited in recent years with several new strategies and targets for vaccination .

特性

IUPAC Name |

(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWXRPXAJINNNV-HBUWYVDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-cephalexin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)